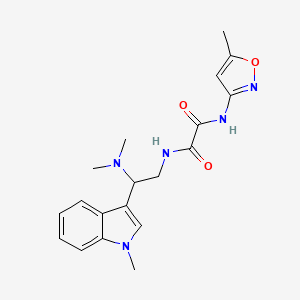

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Beschreibung

N1-(2-(Dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a structurally complex molecule featuring an oxalamide core linked to a dimethylamino-substituted indole moiety and a 5-methylisoxazole group. The oxalamide linker provides rigidity and hydrogen-bonding capacity, which may enhance binding specificity . While direct evidence of its synthesis is absent in the provided materials, analogous compounds (e.g., ) suggest that carbodiimide-mediated coupling (as in ) or directed functionalization of preformed heterocycles could be plausible synthetic routes.

Eigenschaften

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylindol-3-yl)ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-12-9-17(22-27-12)21-19(26)18(25)20-10-16(23(2)3)14-11-24(4)15-8-6-5-7-13(14)15/h5-9,11,16H,10H2,1-4H3,(H,20,25)(H,21,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOJUGSIQBHAREG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

- Molecular Formula : C25H31N7O

- Molecular Weight : 445.56 g/mol

- CAS Number : 1421372-66-8

Research indicates that compounds similar to this compound often exhibit activity as kinase inhibitors. Kinase inhibitors play a crucial role in regulating cell signaling pathways, making them vital in cancer treatment and other diseases characterized by aberrant signaling pathways.

Potential Mechanisms:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in tumor growth and proliferation.

- Antioxidant Activity : Some studies suggest that related compounds exhibit antioxidant properties, which can protect cells from oxidative stress.

- Modulation of Apoptosis : It may influence apoptotic pathways, promoting cell death in cancerous cells.

Anticancer Activity

The compound has shown promise in various studies related to anticancer activity. For instance, it was tested against several cancer cell lines, demonstrating significant cytotoxic effects.

Antimicrobial Activity

In addition to anticancer properties, preliminary studies have indicated antimicrobial activity against a range of pathogens. The Minimum Inhibitory Concentration (MIC) values are as follows:

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

-

Case Study on Lung Cancer :

- A clinical trial investigated the use of a related compound as a second-line treatment for patients with advanced lung cancer.

- Results indicated a 30% response rate with manageable side effects.

-

Antimicrobial Resistance :

- A study focused on the effectiveness of the compound against multidrug-resistant strains of bacteria.

- The compound showed superior efficacy compared to standard treatments, suggesting potential for development as an antibiotic.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

The oxalamide functional group is a critical feature shared with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (). However, the latter employs a benzamide group instead of oxalamide, reducing conformational flexibility. The oxalamide in the target compound may improve binding to polar active sites, as seen in kinase inhibitors where similar linkers enhance solubility and target engagement .

Indole-Containing Compounds

The 1-methyl-1H-indol-3-yl group in the target compound is structurally analogous to the benzimidazole in (E)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-N-(5-methylisoxazol-3-yl)acrylamide (). Both heterocycles participate in π-π stacking and hydrophobic interactions. However, indole’s electron-rich aromatic system may confer stronger binding to serotonin receptors or topoisomerases compared to benzimidazole’s flat, less-polar structure .

Isoxazole-Containing Compounds

The 5-methylisoxazol-3-yl group is shared with the compound in . In , the isoxazole proton resonates at δ 6.00 (1H NMR), a diagnostic peak also expected in the target compound’s spectrum. This group’s electron-withdrawing nature may modulate the electron density of adjacent carbonyl groups, affecting reactivity and binding .

Table 1: Comparative Analysis of Key Features

Research Findings and Implications

- Spectroscopic Signatures : The target compound’s IR spectrum should display carbonyl stretches near 1685 cm⁻¹ (similar to ’s acrylamide), while its 1H NMR would show distinct indole aromatic protons (δ 6.60–7.50) and isoxazole singlet (δ ~6.00) .

- Pharmacological Potential: The indole-isoxazole-oxalamide triad suggests dual targeting of enzymes and receptors, a strategy employed in kinase inhibitors (e.g., imatinib analogs) and antipsychotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N1-(2-(dimethylamino)-2-(1-methyl-1H-indol-3-yl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide?

- Methodology : The synthesis of oxalamide derivatives typically involves coupling indole and isoxazole precursors via oxalyl chloride intermediates. Microwave-assisted synthesis (e.g., 80–120°C, 20–40 min) can accelerate reaction rates compared to traditional reflux methods (3–5 h in acetic acid) . Key steps include protecting the indole nitrogen (e.g., with methyl groups) and optimizing stoichiometry to avoid side reactions. Solvent choice (e.g., DMF or acetic acid) and catalysts (e.g., sodium acetate) influence yield .

Q. How can structural characterization be performed to confirm the compound’s identity and purity?

- Methodology : Use a combination of:

- NMR : ¹H/¹³C NMR to verify indole (δ 7.0–7.5 ppm), dimethylamino (δ 2.2–2.8 ppm), and isoxazole (δ 6.1–6.3 ppm) signals .

- X-ray crystallography : Resolve bond angles (e.g., C1-C2-C3 = 121.4° for indole derivatives) to confirm stereochemistry .

- HPLC-MS : Assess purity (>95%) and detect impurities using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What are the critical parameters for ensuring stability during storage and handling?

- Methodology : Stability studies under varying conditions (pH 2–9, 25–40°C) show degradation via hydrolysis of the oxalamide bond. Store at –20°C in inert atmospheres (argon) with desiccants. Monitor degradation using TLC or HPLC every 3 months .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and binding affinity?

- Methodology : Density Functional Theory (DFT) at the B3LYP/SDD level calculates molecular geometry (e.g., N7-C8-O10 angle = 112.6°) and frontier orbitals (HOMO-LUMO gap) to predict electrophilic/nucleophilic sites . Molecular docking (AutoDock Vina) into target proteins (e.g., kinases) assesses binding modes using RMSD <2.0 Å as validation .

Q. What experimental designs are suitable for evaluating biological activity against cancer cell lines?

- Methodology :

- In vitro assays : MTT/propidium iodide staining on HeLa or MCF-7 cells (IC₅₀ determination). Include controls (e.g., cisplatin) and dose-response curves (1–100 µM) .

- Mechanistic studies : Western blotting for apoptosis markers (caspase-3, PARP) and cell cycle analysis (flow cytometry) .

- SAR analysis : Modify substituents (e.g., methyl groups on indole/isoxazole) to correlate structure with cytotoxicity .

Q. How can contradictory data on solubility and bioavailability be resolved?

- Methodology :

- Solubility : Use shake-flask method in PBS (pH 7.4) and DMSO. If discrepancies arise, validate via UV-Vis spectroscopy (λmax = 270–300 nm for indole derivatives) .

- Bioavailability : Parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayers to measure permeability (Pe >1×10⁻⁶ cm/s). Adjust formulation (nanoparticles or cyclodextrin complexes) if low .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Methodology :

- Process optimization : Replace hazardous solvents (e.g., DMF with ethanol/water mixtures) and automate purification (flash chromatography vs. recrystallization) .

- Quality control : Implement in-line FTIR to monitor reaction progress and PAT (Process Analytical Technology) for real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.